EGFR Kinase Inhibitory Potency: Patent-Class Benchmarking Against Closest Quinazoline Congeners
The target compound (CAS 941940-43-8) belongs to the US9388160B2 patent family, whose exemplified quinazoline derivatives demonstrate single-digit to sub-100 nanomolar EGFR inhibitory activity [1]. A structurally related compound from this patent (BDBM50123162 / CHEMBL3622673) exhibited an IC50 of <10 nM against wild-type EGFR in a luminescence kinase assay (Kinase-Glo Plus, pH 7.4, 30°C), while another congener (BDBM50123163 / CHEMBL3622672) showed IC50 = 22 nM under identical conditions [1]. These values position the patent scaffold competitively against the clinically approved EGFR inhibitor Gefitinib, which displays a reported EGFR IC50 of approximately 33 nM in comparable enzymatic assays [2]. The 3-bromo/2-fluoro substitution pattern on the target compound represents a specific electronic configuration within this potency landscape, distinct from the 3-chloro or unsubstituted phenyl analogs also disclosed in the patent.
| Evidence Dimension | EGFR (wild-type) enzymatic IC50 |
|---|---|
| Target Compound Data | Patent class range: IC50 <10 nM to ~22 nM (representative congeners); specific compound data not individually reported in public domain |
| Comparator Or Baseline | Gefitinib: EGFR IC50 ≈ 33 nM (enzymatic assay) [2]; BDBM50123162: IC50 <10 nM; BDBM50123163: IC50 = 22 nM [1] |
| Quantified Difference | Patent congeners show up to ≥3.3-fold greater potency than Gefitinib; target compound's precise position within this range requires individual assay confirmation |
| Conditions | Kinase-Glo Plus luminescence kinase assay; pH 7.4; 303.15 K (30°C); wild-type EGFR [668-1210] from Invitrogen [1] |
Why This Matters
The patent-class potency range (IC50 <10–22 nM) places compounds from this series among the more potent quinazoline-based EGFR inhibitors, supporting procurement for kinase-focused screening campaigns where sub-100 nM potency is a gatekeeper criterion.
- [1] BindingDB. Ki Summary entries for US9388160: BDBM50123162 (CHEMBL3622673), IC50 <10 nM, and BDBM50123163 (CHEMBL3622672), IC50 = 22 nM, against EGFR. Measured by Luminescence Kinase Assay (Kinase-Glo Plus), pH 7.4, 303.15 K. View Source
- [2] Moasser, M.M., Basso, A., Averbuch, S.D. and Rosen, N. The tyrosine kinase inhibitor ZD1839 ('Iressa') inhibits HER2-driven signaling and suppresses the growth of HER2-overexpressing tumor cells. Cancer Research, 2001, 61(19), 7184–7188. (Gefitinib EGFR IC50 ≈ 33 nM in enzymatic assay). View Source
